In-Depth Technical Guide: Sodium Cyanoacetate (CAS 1071-36-9)
In-Depth Technical Guide: Sodium Cyanoacetate (CAS 1071-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cyanoacetate (B8463686), identified by the CAS number 1071-36-9, is the sodium salt of cyanoacetic acid. It is a versatile organic compound widely utilized as a reagent in organic synthesis. Its chemical structure features a nitrile group and a carboxylate, making the adjacent methylene (B1212753) protons acidic and thus rendering it a valuable precursor for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physicochemical properties, key experimental protocols, and potential biological activities of sodium cyanoacetate, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of sodium cyanoacetate is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Sodium Cyanoacetate
| Property | Value | Source |
| CAS Number | 1071-36-9 | [1] |
| Molecular Formula | C₃H₂NNaO₂ | [1] |
| Molecular Weight | 107.04 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Decomposes at elevated temperatures (>140 °C) | [3] |
| Solubility in Water | Miscible | [4] |
Table 2: Spectroscopic Data for Sodium Cyanoacetate
| Spectrum Type | Key Peaks / Chemical Shifts | Source |
| Infrared (IR) | The complete vibrational spectra of sodium cyanoacetate have been recorded and analyzed, with assignments for all fundamental vibrations. | [5] |
| ¹H NMR | Data available, though specific shifts can vary with solvent. | [6] |
| ¹³C NMR | Data available, though specific shifts can vary with solvent. | [6] |
Experimental Protocols
Sodium cyanoacetate is a key reagent in several important organic reactions. Detailed methodologies for two key applications are provided below.
Knoevenagel Condensation: Synthesis of 2-Cyanocinnamic Acid
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The Doebner modification of this reaction is particularly relevant as it often employs cyanoacetic acid or its salts.[7] The following protocol is a representative procedure for the condensation of benzaldehyde (B42025) with sodium cyanoacetate to form 2-cyanocinnamic acid.
Materials:
-
Sodium cyanoacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.1 eq)[8]
-
Hydrochloric acid (for acidification)
-
Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanoacetate in pyridine.
-
Add benzaldehyde to the solution, followed by a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-cyanocinnamic acid.
Experimental Workflow:
Figure 1: Workflow for the Knoevenagel Condensation.
Synthesis of Substituted 2-Cyano Cinnamic Esters
This protocol is adapted from a patented process for the manufacture of substituted 2-cyano cinnamic esters, which are valuable as UV absorbers.[9][10]
Materials:
-
Cyanoacetic acid (1.0 eq)
-
2-Ethylhexanol (1.1 eq)
-
p-Toluenesulfonic acid (catalyst)
-
Benzophenone (1.25 eq)
-
Ammonium (B1175870) acetate (B1210297) (catalyst)
-
Propionic acid (solvent)
-
Heptane (solvent)
Procedure:
Step 1: Esterification of Cyanoacetic Acid
-
React an aqueous solution of cyanoacetic acid (70-85 wt.%) with 2-ethylhexanol in the presence of a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture and remove the water formed during the reaction.
-
Distill the resulting 2-ethylhexyl cyanoacetate under reduced pressure.
Step 2: Knoevenagel Condensation
-
In a reactor, charge the 2-ethylhexyl cyanoacetate, benzophenone, ammonium acetate, propionic acid, and heptane.
-
Heat the mixture to reflux under reduced pressure.
-
After the reaction is complete, the product, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, can be isolated and purified by distillation.
Experimental Workflow:
Figure 2: Two-step synthesis of a 2-cyano cinnamic ester.
Potential Biological Activity and Signaling Pathways
While sodium cyanoacetate itself has not been extensively studied for its biological activities, related compounds have shown anti-inflammatory properties.[11] It is hypothesized that such effects could be mediated through the modulation of key inflammatory signaling pathways. The following diagrams illustrate the canonical NF-κB and STAT3 signaling pathways, which are central to the inflammatory response and are potential, though unconfirmed, targets for compounds with anti-inflammatory activity.
Hypothetical Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression.[12][13] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Figure 3: Hypothetical inhibition of the NF-κB pathway.
Hypothetical Modulation of the STAT3 Signaling Pathway
The STAT3 pathway is involved in cytokine signaling and has been implicated in chronic inflammation and cancer.[14][15]
References
- 1. Sodium cyanoacetate | C3H2NNaO2 | CID 2724528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SODIUM CYANOACETATE | 1071-36-9 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. sodium cyanoacetate | CAS#:1071-36-9 | Chemsrc [chemsrc.com]
- 5. The Vibrational Spectra of Cyanoacetic Acid and Sodium Cyanoacetate [opg.optica.org]
- 6. SODIUM CYANOACETATE(1071-36-9) 1H NMR [m.chemicalbook.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 10. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 11. Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive activation of Stat3 signaling abrogates apoptosis in squamous cell carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
